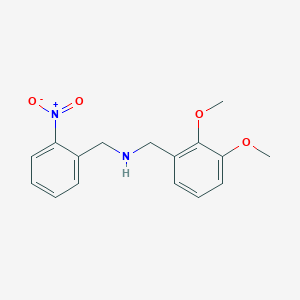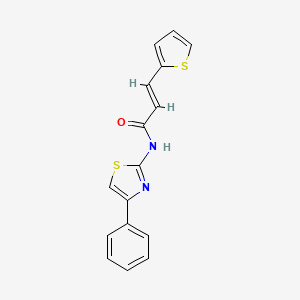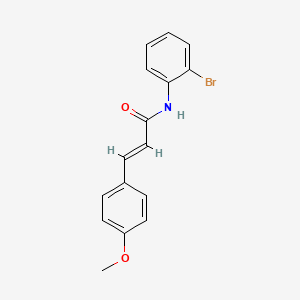![molecular formula C13H15N3O2 B5795572 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of protein kinase R (PKR), which is an important protein involved in the immune response and apoptosis. The compound has shown promising results in various studies, and its potential applications in the field of medicine and biotechnology are being explored.
Wirkmechanismus
The mechanism of action of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the inhibition of protein kinase R (N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide). N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is an important protein involved in the immune response and apoptosis. It is activated by viral double-stranded RNA and plays a crucial role in the antiviral response. N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide binds to N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide and inhibits its activity, thus preventing the viral replication and spread.
Biochemical and Physiological Effects:
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response and inflammation. The compound can also induce apoptosis in cancer cells and has been studied for its potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is its potent antiviral activity against a wide range of viruses. The compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. However, the compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One direction is to explore its potential applications in cancer therapy. The compound has been shown to induce apoptosis in cancer cells, and its mechanism of action needs to be further elucidated. Another direction is to study the compound's potential applications in the treatment of viral infections, such as influenza and hepatitis C. The compound's safety and efficacy in animal models need to be evaluated before it can be considered for clinical trials.
Synthesemethoden
The synthesis of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex process that involves multiple steps. The compound is synthesized by reacting 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylacetamide in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent antiviral activity against a wide range of viruses, including influenza, hepatitis C, and HIV. The compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-11(7-9)13-14-12(18-15-13)8-16(3)10(2)17/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZOQMPONRVILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)


![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)
![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)
